N-(3-chloro-4-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide
Description
This compound is a structurally complex small molecule featuring an imidazole-carboxamide core substituted with a 3-chloro-4-methoxyphenyl group and a benzyl-linked 4-methoxyphenylpropanamide moiety. The chlorine and methoxy substituents likely enhance binding affinity and metabolic stability by modulating electronic and steric properties .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O4/c1-36-23-11-5-19(6-12-23)7-14-27(34)31-21-8-3-20(4-9-21)16-33-17-25(30-18-33)28(35)32-22-10-13-26(37-2)24(29)15-22/h3-6,8-13,15,17-18H,7,14,16H2,1-2H3,(H,31,34)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYQKTUNOQOVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the chlorinated methoxyphenyl group: This step involves the chlorination of a methoxyphenyl precursor using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the propanamido-benzyl linkage: This can be done through amide bond formation using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s amide bonds and methoxy groups demonstrate pH-dependent hydrolysis:
The chloro substituent at the 3-position of the phenyl ring exhibits stability under standard hydrolysis conditions but may undergo substitution in strongly nucleophilic environments (e.g., NaNH₂/liq. NH₃) .
Electrophilic Substitution at Imidazole Ring
The imidazole ring’s electron-rich N-atoms and C-2/C-5 positions participate in electrophilic reactions:
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 min | Nitration at C-2 position | Dominant due to N-directing effects |
| Br₂ in CHCl₃ | RT, 1 hr | Bromination at C-5 position | Steric hindrance at C-2 |
Acylation/Alkylation of Imidazole Nitrogen
The N-1 position undergoes alkylation with alkyl halides (e.g., CH₃I in DMF, K₂CO₃, 60°C), forming quaternary ammonium salts . Acylation with acetyl chloride yields N-acetyl derivatives but requires anhydrous conditions to prevent hydrolysis.
Reduction of Amide Groups
LiAlH₄ reduces the carboxamide to a primary amine (-CH₂NH₂) at 0°C, though competing reduction of the imidazole ring may occur at higher temperatures .
Cross-Coupling Reactions
The chloro substituent enables palladium-catalyzed couplings:
Oxidation and Stability
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Imidazole Ring Oxidation : KMnO₄ in acidic conditions degrades the ring to urea derivatives.
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Benzyl Position Reactivity : The methylene bridge (-CH₂-) in the benzyl group oxidizes to a ketone with CrO₃/H₂SO₄ .
Supramolecular Interactions
Crystallographic data from analogous imidazole derivatives (e.g., ) reveal:
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Hydrogen Bonding : N–H⋯O interactions stabilize dimers (bond length: 2.89 Å).
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π-Stacking : Aryl groups align with 3.4–3.7 Å interplanar distances, influencing solid-state reactivity .
Key Reactivity Insights
| Functional Group | Reactivity Priority | Experimental Challenges |
|---|---|---|
| Chloroaryl | Suzuki coupling > hydrolysis | Competing side reactions at imidazole N-atoms |
| Methoxyphenyl | Demethylation > electrophilic substitution | Acid sensitivity of amide groups |
| Imidazole C-2/C-5 | Nitration > bromination | Steric hindrance from benzyl substituent |
This compound’s modular reactivity enables tailored modifications for pharmacological optimization, though steric and electronic factors necessitate precise reaction control. Further studies should explore photocatalytic and enzymatic transformations to enhance selectivity.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. It has been evaluated against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The compound demonstrated promising cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
A study conducted on novel imidazole derivatives, including our compound, reported significant anticancer activity. The synthesized compounds were tested for their cytotoxicity against the aforementioned cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity, with IC50 values ranging from 6 to 20 μM depending on the specific cell line and structural modifications made to the compound .
Antimicrobial Properties
In addition to its anticancer potential, N-(3-chloro-4-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide has also been investigated for its antimicrobial activity. The compound's structure suggests it may interact with bacterial enzymes or cellular components, leading to growth inhibition.
Case Study: Antimicrobial Screening
A recent investigation into related imidazole derivatives revealed effective antimicrobial properties against various pathogens. The study utilized standard disk diffusion methods to assess the efficacy of these compounds against Gram-positive and Gram-negative bacteria. Results indicated that derivatives similar to our compound exhibited significant inhibition zones, suggesting their potential as antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions of this compound with target proteins involved in cancer and microbial pathways. These computational analyses provide insights into the binding affinities and modes of action of the compound.
Findings from Docking Studies
The docking simulations indicated that the compound binds effectively to key targets such as protein kinases and enzymes involved in DNA replication and repair mechanisms in cancer cells. The binding free energies suggest a favorable interaction, which correlates with its observed biological activities .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various cellular pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules from the evidence, focusing on core scaffolds, substituents, and inferred biological relevance.
Table 1: Structural and Functional Comparison
Structural Divergences and Implications
Core Scaffold Differences :
- The target compound’s imidazole-carboxamide core contrasts with the benzimidazole in 5cp and the pyrazolopyrimidine in Example 53 . Imidazole derivatives are often optimized for metabolic stability and hydrogen-bonding interactions, whereas pyrazolopyrimidines are common in kinase inhibitors due to their planar, aromatic geometry .
Substituent Analysis: Chloro vs. Methoxy Groups: The 3-chloro-4-methoxyphenyl group in the target compound replaces the dichlorophenyl motif in propanil . Chlorine enhances lipophilicity and electron-withdrawing effects, while methoxy groups improve solubility and π-stacking interactions. Amide Linkers: The 4-methoxyphenylpropanamido side chain in the target compound introduces conformational flexibility compared to the rigid pyrrolidine-linked propanone in 5cp . This flexibility may enhance binding to dynamic enzyme pockets.
Molecular Weight and Drug-Likeness: The target compound’s higher molecular weight (~542 vs. Propanil’s lower weight (218) aligns with its role as a herbicide requiring rapid systemic distribution .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(3-chloro-4-methoxyphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide, and how is yield optimized?
- The synthesis involves sequential coupling of substituted phenyl and imidazole moieties. Key steps include:
- Amide bond formation : Reacting 4-aminobenzyl derivatives with 3-(4-methoxyphenyl)propanoic acid under carbodiimide coupling (e.g., EDC/HOBt) to form the propanamido linker .
- Imidazole functionalization : Introducing the chloro-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Optimization : Reaction temperatures (50–80°C), solvent polarity (DMF or DCM), and stoichiometric ratios (1.2–1.5 equivalents of coupling agents) are critical for yield (>70%) and purity .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; imidazole protons at δ 7.2–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~600–620 Da) .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 12–85° for methoxy/chlorophenyl groups) and hydrogen bonding patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) influence biological activity in imidazole derivatives?
- Substituent effects :
- Chloro groups : Enhance electrophilicity, improving kinase binding (e.g., inhibition of p38 MAPK or EGFR with IC₅₀ ~50–100 nM) .
- Methoxy groups : Increase metabolic stability via steric hindrance of cytochrome P450 enzymes .
- Methodology :
- SAR studies : Compare IC₅₀ values across analogs using kinase assays .
- Docking simulations : Analyze interactions with ATP-binding pockets (e.g., Glide or AutoDock Vina) .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Potential causes :
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Purity issues : Impurities >5% skew dose-response curves; validate via HPLC (≥95% purity) .
- Solutions :
- Standardized protocols : Use identical cell lines, assay buffers, and positive controls (e.g., staurosporine for kinase inhibition) .
- Orthogonal validation : Confirm activity in animal models (e.g., xenograft studies) .
Q. What in silico and experimental strategies are effective for identifying biological targets of this compound?
- In silico approaches :
- Phylogenetic profiling : Map structural similarity to known kinase inhibitors (e.g., imatinib analogs) .
- Proteome-wide docking : Screen against databases like PDB or ChEMBL .
- Experimental methods :
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins .
- Thermal shift assays : Identify stabilized targets via differential scanning fluorimetry .
Methodological Considerations
Q. What experimental designs mitigate off-target effects in cellular assays for this compound?
- Controls :
- Isozyme-specific inhibitors : Co-treat with pan-kinase inhibitors (e.g., dasatinib) to isolate target effects .
- CRISPR knockouts : Validate target dependency in gene-edited cell lines .
- Dose optimization : Use IC₂₅–IC₇₅ ranges to avoid non-specific cytotoxicity (confirmed via MTT assays) .
Q. How can researchers assess the environmental impact of this compound during disposal?
- Degradation studies :
- Hydrolysis : Test stability at pH 3–10 (half-life >24 h suggests persistence) .
- Photolysis : Expose to UV light (254 nm) to simulate environmental breakdown .
- Ecotoxicology :
- Daphnia magna assays : Measure LC₅₀ values for aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
